molecular formula C20H16N2OS2 B12883356 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone CAS No. 83936-02-1

1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone

Cat. No.: B12883356
CAS No.: 83936-02-1
M. Wt: 364.5 g/mol
InChI Key: QNJWLZWBRUDNGL-UHFFFAOYSA-N
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Description

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

The synthesis of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the methylthio group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound, such as methylthiol.

    Formation of the final product: The final step involves the coupling of the intermediate with another quinoline derivative under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The presence of the methylthio group enhances the efficacy of the compound against various bacterial strains. Research indicates that modifications in the quinoline structure can lead to increased potency against resistant strains of bacteria .
  • Anticancer Properties :
    • Quinoline derivatives are known for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Research indicates that quinoline compounds can modulate inflammatory responses. The specific structure of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone may contribute to its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of quinoline derivatives make them suitable for use in OLED technology. Their ability to act as electron transport materials has been explored, leading to advancements in display technologies .
  • Dyes and Pigments :
    • The vibrant colors associated with quinoline structures have led to their use as dyes in various applications, including textiles and inks. The stability and lightfastness of these dyes are critical for commercial viability .

Analytical Chemistry Applications

  • Fluorescent Probes :
    • The compound's fluorescence properties allow it to be used as a probe in biological assays. Its ability to bind selectively to certain biomolecules makes it useful for tracking cellular processes and detecting specific proteins .
  • Chromatography :
    • Due to its chemical properties, this compound has been utilized as a stationary phase in chromatographic techniques, aiding in the separation and analysis of complex mixtures .

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study evaluated the antimicrobial effects of several quinoline derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antibiotic agent .
  • Cancer Cell Line Research :
    • In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the methylthio and additional quinoline substituents.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.

    Quinacrine: Another antimalarial compound with a similar core structure but different functional groups.

The uniqueness of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

PropertyValue
CAS No. 83936-02-1
Molecular Formula C20H16N2OS2
Molecular Weight 364.5 g/mol
IUPAC Name 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one
InChI Key QNJWLZWBRUDNGL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This mechanism allows it to modulate cellular pathways, impacting signal transduction and gene expression.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of human gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for these effects are notably lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound alongside other quinoline derivatives. The results indicated that this compound showed superior inhibition rates with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different tested cell lines, outperforming several analogs .

Antimicrobial and Antiviral Properties

Apart from its anticancer potential, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary bioassays have shown that it possesses significant inhibitory effects against bacterial strains and viral pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve interference with microbial metabolic pathways or viral replication processes .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the methylthio group or the quinoline core can significantly alter the compound's potency and selectivity against various biological targets. Research into SAR has highlighted that specific substitutions can enhance anticancer efficacy while reducing toxicity .

Properties

CAS No.

83936-02-1

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one

InChI

InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3

InChI Key

QNJWLZWBRUDNGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC

Origin of Product

United States

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